E7090 Achieves the Highest FGFR1/FGFR4 Selectivity Ratio Among Reversible FGFR1-3 Inhibitors
E7090 exhibits a 169-fold selectivity for FGFR1 over FGFR4 (IC50 0.71 nM vs. 120 nM), representing the highest FGFR1/FGFR4 selectivity ratio among clinically evaluated reversible FGFR1-3 inhibitors [1]. By comparison, pemigatinib demonstrates a 75-fold ratio (FGFR1 0.4 nM, FGFR4 30 nM), infigratinib a 55-fold ratio (FGFR1 1.1 nM, FGFR4 61 nM), and erdafitinib only a 4.75-fold ratio (FGFR1 1.2 nM, FGFR4 5.7 nM) [2][3][4]. Futibatinib, an irreversible pan-FGFR inhibitor, shows a 0.95-fold ratio (FGFR1 3.9 nM, FGFR4 8.3 nM) [5]. The irreversible covalent inhibitor futibatinib is excluded from the reversible inhibitor comparison but included for reference as a structurally and mechanistically distinct comparator.
| Evidence Dimension | FGFR1/FGFR4 selectivity ratio (IC50-based) |
|---|---|
| Target Compound Data | FGFR1 IC50 = 0.71 nM; FGFR4 IC50 = 120 nM; Ratio = 169 |
| Comparator Or Baseline | Pemigatinib (ratio 75, FGFR1 0.4 nM, FGFR4 30 nM); Infigratinib (ratio 55, FGFR1 1.1 nM, FGFR4 61 nM); Erdafitinib (ratio 4.75, FGFR1 1.2 nM, FGFR4 5.7 nM); Futibatinib (ratio 0.95, FGFR1 3.9 nM, FGFR4 8.3 nM) |
| Quantified Difference | E7090 shows 2.3-fold higher FGFR1/FGFR4 selectivity than pemigatinib, 3.1-fold higher than infigratinib, 35.6-fold higher than erdafitinib, and 178-fold higher than futibatinib |
| Conditions | Biochemical enzymatic kinase activity assays using recombinant human FGFR1 and FGFR4 proteins; ATP concentrations and substrate conditions vary across studies (standard time-resolved fluorescence or radiometric kinase assays) |
Why This Matters
Higher FGFR1/FGFR4 selectivity may reduce FGFR4-mediated toxicities (e.g., hyperphosphatemia from FGF23 signaling disruption) while maintaining therapeutic inhibition of FGFR1-3, a critical consideration for researchers designing in vivo efficacy studies requiring extended dosing.
- [1] Watanabe Miyano S, Yamamoto Y, Kodama K, et al. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models. Molecular Cancer Therapeutics. 2016;15(11):2630-2639. View Source
- [2] Liu PCC, Koblish H, Wu L, et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE. 2020;15(4):e0231877. View Source
- [3] Guagnano V, Furet P, Spanka C, et al. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family. Journal of Medicinal Chemistry. 2011;54(20):7066-7083. View Source
- [4] Perera TPS, Jovcheva E, Mevellec L, et al. Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics. 2017;16(6):1010-1020. View Source
- [5] Sootome H, Fujita H, Ito K, et al. Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research. 2020;80(22):4986-4997. View Source
